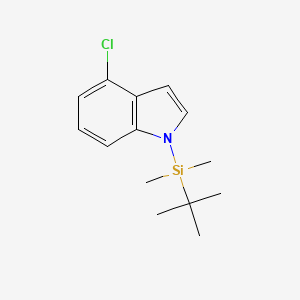

4-Chloro-N-(tert-butyldimethylsilyl)indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology

The indole nucleus is a crucial structural component in numerous biologically active compounds and is a privileged scaffold in medicinal chemistry. synhet.comresearchgate.net Its unique electronic properties and the ability of the N-H proton to participate in hydrogen bonding contribute to its versatile binding capabilities with various biological macromolecules, including enzymes and receptors. orgsyn.org This has led to its incorporation into a wide range of pharmaceuticals. orgsyn.orgorganic-chemistry.org Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-cancer drugs vincristine (B1662923) and vinblastine. researchgate.netnih.gov The indole ring system serves as a versatile template for the synthesis of novel compounds with potential therapeutic applications. synhet.comnih.gov

Overview of Substituted Indole Derivatives in Contemporary Chemical Research

Modern chemical research extensively utilizes substituted indole derivatives to modulate the biological and chemical properties of the core indole structure. The introduction of substituents at various positions of the indole ring can significantly alter a molecule's steric and electronic profile, leading to enhanced or novel activities. organic-chemistry.orgnih.gov For instance, halogenated indoles, such as those containing chlorine, are of particular interest as the halogen atom can serve as a synthetic handle for further functionalization through cross-coupling reactions or other transformations. organic-chemistry.orgnih.gov Research into 3-substituted indoles is especially active, as this position is often key for biological interactions. acs.orgdigitellinc.com The development of efficient synthetic methodologies to access these substituted derivatives is a continuous focus for organic chemists. nih.govacs.org

Role of Protecting Group Strategies in Complex Indole Synthesis

The synthesis of complex molecules containing the indole scaffold often necessitates the use of protecting groups to mask the reactivity of the indole nitrogen. The N-H proton of indole is acidic and can interfere with many common synthetic transformations.

Silyl (B83357) ethers and silyl amines are widely used as protecting groups in organic synthesis due to their ease of installation, stability under a range of reaction conditions, and selective removal. researchgate.netresearchgate.net For nitrogen heterocycles like indole, silyl groups offer a robust method to temporarily replace the N-H proton, thereby preventing unwanted side reactions. nih.gov The choice of the specific silyl group allows for fine-tuning of the stability, with bulkier groups generally offering greater resistance to cleavage. researchgate.net

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for the N-protection of indoles. The TBDMS group is sufficiently bulky to provide significant steric hindrance, yet it can be readily introduced and removed under mild conditions. researchgate.net The protection of the indole nitrogen with a TBDMS group is typically achieved by treating the indole with tert-butyldimethylsilyl chloride in the presence of a base like sodium hydride or an amine base. orgsyn.org This N-silylation facilitates subsequent reactions, such as lithiation at the C2 or C3 positions, which would otherwise be complicated by the acidic N-H proton. orgsyn.org The TBDMS group is generally stable to basic and nucleophilic conditions but can be easily cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. orgsyn.org

Chemical Compound Focus: 4-Chloro-N-(tert-butyldimethylsilyl)indole

This section details the properties and synthetic relevance of the specific compound of interest.

Properties of this compound

| Property | Value |

| IUPAC Name | 1-[tert-butyl(dimethyl)silyl]-4-chloro-1H-indole |

| CAS Number | 412048-45-4 |

| Molecular Formula | C₁₄H₂₀ClNSi |

| Molecular Weight | 265.86 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

This data is compiled from commercially available sources. synhet.com

Synthesis and Research Applications

While specific research articles detailing the synthesis and reactions of this compound are not prevalent, its preparation can be reliably inferred from established procedures for analogous compounds. The synthesis would involve the deprotonation of 4-chloroindole (B13527) with a strong base like sodium hydride or butyllithium, followed by quenching with tert-butyldimethylsilyl chloride. orgsyn.org

This N-protected chloroindole serves as a valuable intermediate in organic synthesis. The TBDMS group directs metallation to other positions on the indole ring and prevents side reactions, while the chloro-substituent on the benzene (B151609) portion of the indole can be used in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the construction of more complex indole derivatives that are of interest in medicinal chemistry and materials science. organic-chemistry.org The presence of the chloro group at the 4-position makes it a precursor for various 4-substituted indole derivatives, which have shown a range of biological activities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(4-chloroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPSXASABIORPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586016 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412048-45-4 | |

| Record name | 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412048-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Chemistry of 4 Chloro N Tert Butyldimethylsilyl Indole

Reactivity of the Indole (B1671886) Heterocyclic Core

The indole ring system is a privileged scaffold in medicinal chemistry, and its reactivity is well-documented. kcl.ac.uk The introduction of a tert-butyldimethylsilyl (TBS) group on the indole nitrogen modulates its reactivity, primarily by offering steric hindrance and preventing N-functionalization side reactions, while the 4-chloro substituent exerts electronic effects on the benzenoid part of the heterocycle.

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring. In general, electrophilic attack on N-protected indoles occurs preferentially at the C3 position. This regioselectivity is governed by the ability of the nitrogen atom to stabilize the intermediate Wheland complex through resonance, placing the positive charge on the nitrogen.

While the N-H indole is acidic, the N-TBS protected indole directs electrophiles almost exclusively to the C3 position. The bulky N-tert-butyldimethylsilyl group can sterically hinder attack at the C2 position, further enhancing the selectivity for C3. nih.gov Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com However, the specific application of these reactions to 4-Chloro-N-(tert-butyldimethylsilyl)indole requires careful consideration of the deactivating, ortho-para directing chloro-substituent on the benzene ring, although the reactivity of the pyrrole ring typically dominates. libretexts.org

While electrophilic substitution overwhelmingly favors the C3 position, functionalization at the C2 position is also a critical transformation in indole chemistry. bohrium.comresearchgate.net Achieving C2 selectivity often requires strategies that override the inherent electronic preference for C3. These methods include:

Directed Metalation: In the presence of a suitable directing group, deprotonation with a strong base (e.g., organolithium reagents) can occur selectively at the C2 position, followed by quenching with an electrophile. The N-TBS group itself can serve as such a directing group under specific conditions.

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of the C2-H bond using transition metal catalysts (e.g., rhodium, iridium, palladium). nih.govnih.gov These reactions can form C-C, C-N, or C-O bonds at the C2 position, often with high regioselectivity dictated by the catalyst and directing group. nih.gov

Blocking the C3 Position: If the C3 position is already substituted, subsequent electrophilic attack may be directed to the C2 position, although this is less common.

For this compound, the primary focus remains on leveraging the intrinsic C3 reactivity or employing advanced catalytic systems for C2 functionalization.

Transformations Involving the 4-Chloro Substituent

The chloro-substituent on the benzenoid ring at the C4 position is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex biaryl systems and the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates, particularly with modern, highly active catalyst systems. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the 4-chloroindole (B13527) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. acs.orgnih.gov The use of electron-rich, bulky phosphine (B1218219) ligands is often crucial for achieving high yields with aryl chloride substrates. organic-chemistry.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the 4-chloroindole with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for introducing vinyl groups onto the indole scaffold. nih.gov The choice of catalyst, base, and solvent is critical for reaction efficiency. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the 4-chloroindole with a terminal alkyne, providing access to 4-alkynylindoles. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.org These alkynylated products are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the 4-chloroindole and a primary or secondary amine. wikipedia.org It is a premier method for synthesizing N-aryl amines and provides a direct route to 4-aminoindole (B1269813) derivatives. nih.govnih.gov The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. youtube.com

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos, XPhos | 4-Arylindole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | 4-Alkenylindole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynylindole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | 4-Aminoindole |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com

The indole ring system is inherently electron-rich, which disfavors the formation of the negatively charged SNAr intermediate. The single chloro substituent at the C4 position of this compound is not a sufficiently strong activating group to facilitate SNAr reactions under standard conditions. libretexts.org Therefore, displacement of the 4-chloro substituent via an SNAr pathway is generally not a viable synthetic strategy for this compound. Cross-coupling reactions are the preferred method for functionalizing this position. nih.gov

Manipulation and Removal of the N-tert-Butyldimethylsilyl Protecting Group

The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for amines and alcohols due to its steric bulk and predictable reactivity. harvard.edu On the indole nitrogen, it serves to prevent unwanted N-H reactivity (e.g., deprotonation, alkylation) and can help direct C-H functionalization reactions. researchgate.net The cleavage, or deprotection, of the N-TBS group is a critical step to reveal the free N-H indole in the final stages of a synthesis.

Common methods for N-TBS deprotection include:

Fluoride (B91410) Ion Sources: This is the most common method. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF) are highly effective at cleaving silyl (B83357) ethers and silyl amines. harvard.edu

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the N-Si bond. nih.gov However, these conditions may not be suitable for molecules containing other acid-sensitive functional groups. uky.edu

Other Reagents: Various other reagents have been developed for milder or more selective silyl group cleavage, including iron(III) chloride in methanol, hafnium(IV) triflate, and oxalyl chloride in methanol. thieme-connect.descispace.comorganic-chemistry.org

The stability of the TBS group allows it to be carried through many reaction sequences, including the cross-coupling reactions at the C4 position, before its final removal. uky.edu

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Most common and generally high-yielding method. harvard.edu |

| Hydrochloric Acid (HCl) | MeOH or Dioxane, Room Temperature | Effective but may affect other acid-labile groups. nih.gov |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temperature | Strong acid conditions, potential for side reactions. harvard.edunih.gov |

| Iron(III) Chloride (FeCl₃) | MeOH, Catalytic | A mild, environmentally benign alternative. thieme-connect.de |

De-silylation Strategies and Reagents (e.g., TBAF)

Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. gelest.comharvard.edu It is typically used as a solution in a polar aprotic solvent like tetrahydrofuran (THF). gelest.comyoutube.com The reaction is generally rapid and efficient at room temperature or slightly below. youtube.com For instance, in a synthetic route towards diaminoindoles, the deprotection of a related N-TIPS (triisopropylsilyl) indole was successfully achieved using TBAF. acs.org While effective, standard TBAF solutions are highly basic, which can lead to side reactions with base-sensitive functional groups present in the molecule. chem-station.comiwu.edu To mitigate this, buffered TBAF systems, such as TBAF with acetic acid, can be employed, although this may slow down the rate of de-silylation. chem-station.comnih.gov

Beyond TBAF, a variety of other reagents and conditions have been developed for the cleavage of silyl ethers, many of which are applicable to N-silyl indoles. These alternatives offer different levels of reactivity and chemoselectivity. iwu.edu

Interactive Table of De-silylation Reagents for TBS Groups

| Reagent/System | Typical Conditions | Comments | Citations |

| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to room temp | Most common and effective; can be basic, potentially causing side reactions. | gelest.comharvard.eduyoutube.com |

| Hydrofluoric acid (HF) | HF-Pyridine or Et₃N·3HF in CH₃CN | Highly effective but corrosive and hazardous; often used when TBAF fails. | chem-station.comharvard.edu |

| Potassium Fluoride (KF) | KF·2H₂O with TMSCl in CH₃CN | Mild, efficient, and operationally simple method. | organic-chemistry.org |

| Ammonium Fluoride (NH₄F) | Methanol or other polar solvents | A milder alternative to TBAF, considered safer and easier to handle. | harvard.eduaxolabs.com |

| Acetyl Chloride (AcCl) | Catalytic amount in dry MeOH | Mildly acidic conditions generate HCl in situ; selective for TBDMS over TBDPS ethers. | organic-chemistry.org |

| Iron(III) Tosylate | Catalytic amount in Methanol | Mild, inexpensive, and chemoselective; does not affect phenolic TBDMS ethers or Boc groups. | iwu.edu |

The selection of the appropriate de-silylation agent is crucial and must be determined based on the other functional groups present in the molecule to ensure selective removal of the N-TBS group without affecting other parts of the structure.

Orthogonality with Other Protecting Groups

Orthogonal protection strategies are fundamental in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. bham.ac.uk The N-TBS group on the 4-chloroindole moiety is a valuable component of such strategies due to its distinct cleavage conditions compared to many other common protecting groups. nih.gov

The stability of the N-TBS group allows it to remain intact under conditions used to remove other groups. Conversely, the specific reagents used for N-TBS cleavage are often compatible with a range of other protecting groups.

Acid-Labile Groups: The N-TBS group is generally stable to the mildly acidic conditions used to remove protecting groups like tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP). organic-chemistry.org However, strong acidic conditions can cleave silyl groups. gelest.com A method using a catalytic amount of acetyl chloride in dry methanol, which generates dry HCl in situ, has been shown to be highly efficient for cleaving TBS ethers while tolerating groups like benzyl (B1604629), benzoyl, and acetals. organic-chemistry.org

Base-Labile Groups: The N-TBS group is stable to the amine bases (e.g., piperidine) used to remove the fluorenylmethyloxycarbonyl (Fmoc) group. However, it is sensitive to the strongly basic conditions of fluoride reagents like unbuffered TBAF. chem-station.comiwu.edu Ester-based protecting groups (e.g., Acetate, Benzoyl) can be cleaved by hydrolysis under conditions that may or may not affect the N-TBS group, depending on the specific reagents used.

Hydrogenolysis-Labile Groups: Protecting groups such as benzyl (Bn) and benzyloxycarbonyl (Cbz) are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). The N-TBS group is completely stable under these reductive conditions. A chemoselective method for desilylating TBS ethers using chlorotrimethylsilane (B32843) and potassium fluoride was shown to leave benzyl groups untouched. organic-chemistry.org

Other Silyl Groups: The relative stability of different silyl groups allows for selective deprotection. The order of stability towards acid-catalyzed hydrolysis is generally TMS < TES < TBS < TIPS < TBDPS. chem-station.com This differential stability allows for the selective removal of a less sterically hindered silyl group like TMS in the presence of a more robust TBS group.

This orthogonality makes this compound a versatile intermediate, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule before finally deprotecting the indole nitrogen. bham.ac.uk

Reactivity of the Deprotected N-H Indole Towards Further Functionalization

Once the tert-butyldimethylsilyl group is removed to unveil the 4-chloro-1H-indole, the N-H proton becomes available for a variety of subsequent functionalization reactions. The indole N-H is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion, a potent nucleophile. Alternatively, the N-H bond itself can participate directly in various coupling and cyclization reactions. researchgate.netnih.gov

Common transformations involving the newly deprotected N-H indole include:

N-Alkylation and N-Arylation: The indolyl nitrogen can be alkylated using alkyl halides or arylated via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents onto the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylindoles.

Sulfonylation: The N-H can be readily converted to a sulfonamide by reacting with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride), often to introduce a more robust protecting group or to modify the electronic properties of the indole ring.

Directed C-H Functionalization: The N-H group, or a newly installed group at the nitrogen, can act as a directing group for the functionalization of adjacent C-H bonds, particularly at the C2 position of the indole ring.

Participation in Cascade Reactions: The deprotected N-H indole can be a key participant in cascade (or domino) reactions, where its formation triggers a subsequent intramolecular cyclization or rearrangement, leading to the rapid construction of complex polycyclic structures. wikipedia.org For example, after the deprotection of a silyl group, the resulting N-H indole can undergo further transformations, such as cleavage of other protecting groups and subsequent cyclization reactions to form complex heterocyclic systems. acs.org

The reactivity of the deprotected 4-chloroindole is a cornerstone of its utility in synthetic chemistry, providing a gateway to a diverse array of more complex indole derivatives.

Advanced Synthetic Applications and Strategies in Medicinal Chemistry and Materials Science

Integration into Complex Molecule Synthesis as a Building Block

The strategic placement of the chloro and tert-butyldimethylsilyl (TBS) groups on the indole (B1671886) scaffold makes 4-Chloro-N-(tert-butyldimethylsilyl)indole a valuable building block for constructing intricate molecules, particularly those with a polycyclic indole core. The TBS group provides robust protection of the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. orgsyn.org Simultaneously, the C4-chloro substituent serves as a synthetic handle for further transformations or as a key structural element in the final target molecule.

A notable application of a related chlorinated indole framework is in the total synthesis of complex indole alkaloids. For instance, the convergent total synthesis of (+)-ambiguine G, a chlorinated pentacyclic indole alkaloid, demonstrates the strategic importance of a chloro-substituent. nsf.gov In this synthesis, the chlorine atom was incorporated early to prevent potential rearrangements that could be induced by an adjacent vinyl group in a rigid, advanced intermediate. nsf.gov The synthesis featured a pivotal [4+3] cycloaddition to assemble the core structure, a strategy that could be conceptually applied to derivatives of this compound. nsf.gov

Similarly, the utility of N-silyl protection in conjunction with a halogen has been demonstrated in the synthesis of (+)-gliocladin B. While this synthesis used a 5-bromo-1-triisopropylsilylindole, it highlighted that the N-silyl group was crucial for achieving high regioselectivity in a key Friedel-Crafts-type coupling reaction to form the C3-(3′-indolyl)hexahydropyrroloindole substructure. This underscores the principle that the interplay between an N-silyl group and a halogen is a powerful tool for controlling reactivity in the assembly of complex alkaloid skeletons.

The indole nucleus is a fundamental component of numerous natural products and synthetic drugs. nih.govacs.org The ability to use pre-functionalized indoles like this compound allows for the modular and efficient construction of diverse molecular libraries for drug discovery. nih.gov

Catalyst Development and Mechanistic Insights for Transformations Involving the Compound

The functionalization of the this compound scaffold is heavily reliant on advances in catalysis, particularly for activating otherwise inert C-H bonds and for performing cross-coupling reactions. While the C4 position of indole is typically less nucleophilic than other positions, making direct functionalization challenging, modern catalytic systems have provided solutions. nih.gov

Transition-metal catalysis is central to diversifying the indole core. nih.gov Research into site-selective C-H functionalization has shown that directing groups on the indole nitrogen can steer reactions to specific positions on the benzene (B151609) ring. researchgate.netnih.gov For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. researchgate.netnih.gov By extension, the N-TBS group on this compound influences the electronic properties of the indole ring, and while not a classical directing group for C-H activation, it plays a critical role in modulating reactivity during catalytic cycles.

Recent developments have focused on cost-effective and robust catalytic systems. One such advancement is the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions for C-O and C-N bond formation. nih.gov This approach could be highly applicable to the C4-chloro position of the title compound, enabling coupling with a wide range of nucleophiles. nih.gov

Mechanistic understanding is crucial for optimizing these transformations. For instance, studies on the photocycloaddition of silyl-tethered alkenes have concluded that the regio- and stereoselectivity are primarily controlled by conformational factors rather than orbital symmetry. nih.gov This insight is valuable when designing intramolecular cyclizations starting from derivatives of this compound. In the context of the chloro-substituent, Co(III)-catalyzed C–H activation directed by N-chloroamides represents an intriguing concept, where a chloro-functional group itself acts as a directing synthon for reactions with alkenes. rsc.org

| Transformation | Catalyst System | Key Feature | Potential Application |

|---|---|---|---|

| C-H Arylation | Pd or Cu with N-P(O)tBu2 directing group | Site-selective functionalization of the indole benzene ring. researchgate.netnih.gov | Functionalization at positions other than C4. |

| C-N/C-O Cross-Coupling | Ni/photoredox with tert-butylamine | Cost-effective, precipitate-free conditions suitable for scale-up. nih.gov | Coupling reactions at the C4-Cl position. |

| Gold-Catalyzed Annulation | IPrAuNTf2 | Efficient synthesis of 4-oxy-substituted indoles from pyrrole (B145914) precursors. nih.gov | Alternative routes to functionalized indole cores. |

| C-H Activation/Cyclization | Co(III) with N-chloroamide directing group | Utilizes a chloro-substituent as a directing element. rsc.org | Intramolecular cyclizations involving the C4-position. |

Development of Programmable Synthetic Strategies for Indole Alkaloid Scaffolds

The concept of "programmable" synthesis involves the development of strategies that allow for the divergent and selective creation of a variety of complex structures from a common starting material. This compound is an ideal platform for such strategies due to its distinct functional handles: the N-H position (masked by the TBS group), the nucleophilic C3 position, and the C4-chloro-substituted benzene ring.

The N-TBS group is a key enabler of programmable synthesis. It is stable to many reaction conditions, including organometallic reagents, but can be readily removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org This allows for a sequence of reactions where the indole nitrogen's reactivity is masked and then revealed at a later stage. For example, the TBS-protected indole can first undergo functionalization at the C4-position via cross-coupling, followed by deprotection and subsequent reaction at the N-H position.

Site-selective C-H functionalization offers another layer of programmable control. By choosing an appropriate directing group on the nitrogen, chemists can steer reactions to different positions on the indole's benzene core. researchgate.netnih.gov Although the TBS group itself is not a strong directing group for C-H activation, it can be replaced by one that is, allowing for a programmed sequence of functionalizations. For example, a strategy could involve:

Starting with 4-chloroindole (B13527).

Installation of a directing group to functionalize the C7 position.

Replacement of the directing group with a TBS group.

Functionalization of the C4-chloro position via cross-coupling.

Deprotection of the TBS group for final modification.

This approach allows for the controlled, stepwise construction of highly substituted indole scaffolds, which are precursors to a wide range of indole alkaloids. researchgate.net The strategic use of a 4-bromoindole (B15604) to bias a radical-mediated cyclization towards the 6-exo-trig pathway over other possibilities further illustrates how a halogen on the benzene ring can program the outcome of a reaction. nih.gov

| Reactive Site | Enabling Group/Feature | Exemplary Reaction | Strategic Outcome |

|---|---|---|---|

| C3 | Inherent nucleophilicity | Electrophilic addition | Introduction of side chains. |

| N1 | N-TBS group | Deprotection (TBAF) followed by alkylation/arylation. orgsyn.org | Late-stage N-functionalization. |

| C4 | Chloro substituent | Palladium or Nickel-catalyzed cross-coupling. nih.gov | Builds complexity on the benzene ring. |

| C7, C6, C5 | Exchangeable N-directing groups (e.g., N-P(O)tBu2) | Directed C-H functionalization. researchgate.netnih.gov | Divergent synthesis of polysubstituted indoles. |

Considerations for Scalability and Process Optimization in Research

The transition of a synthetic route from laboratory-scale research to larger-scale production requires careful consideration of scalability and process optimization. For reactions involving this compound, factors such as cost of reagents, reaction efficiency, operational simplicity, and purification methods are paramount.

The choice of catalyst and reaction conditions significantly impacts scalability. While precious metal catalysts like palladium are highly effective, their cost can be a limitation for large-scale synthesis. researchgate.netnih.gov The development of protocols using more abundant and cheaper metals, such as nickel or copper, is therefore highly desirable. researchgate.netnih.govnih.gov The use of tert-butylamine as a dual-purpose base and ligand in nickel-catalyzed cross-couplings is a prime example of process optimization, as it avoids the formation of precipitates, which can complicate large-scale and continuous-flow reactions. nih.gov

Reaction yields and efficiency are critical. The gold-catalyzed synthesis of 4-silyloxyindoles, for instance, was successfully demonstrated on a 2 mmol scale, yielding 662 mg of product, indicating good potential for scale-up. nih.gov Similarly, a Mannich-type reaction of alkylazaarenes was noted for its excellent functional group tolerance and scalability. acs.org

Purification is another key consideration. Chromatographic purification, while common in research, can be impractical and costly on an industrial scale. Developing reaction conditions that yield clean products requiring minimal purification, such as crystallization, is a major goal of process optimization. In the synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole, it was noted that prompt chromatographic purification was necessary to remove traces of 3-bromoindole, which promotes decomposition, highlighting a potential stability issue that would need to be addressed for scale-up. orgsyn.org

The stability of intermediates like this compound is also important. The compound is typically stored in a refrigerator, and its stability under various process conditions would need to be evaluated for any large-scale application. sigmaaldrich.com

Spectroscopic and Structural Elucidation Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Chloro-N-(tert-butyldimethylsilyl)indole, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the protons of the tert-butyldimethylsilyl protecting group are observed. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the silyl (B83357) group appear as sharp singlets in the upfield region of the spectrum, with the tert-butyl protons integrating to nine and the dimethyl protons integrating to six.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct resonances are expected for each of the eight carbon atoms of the 4-chloroindole (B13527) core and the carbon atoms of the tert-butyldimethylsilyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the nitrogen atom. The carbons of the silyl group appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole Aromatic CH | 6.5 - 7.6 | Multiplet |

| Si-C(CH₃)₂ | ~0.6 | Singlet |

| Si-C(CH₃)₃ | ~0.9 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indole Aromatic C | 110 - 140 |

| Indole Aromatic C-Cl | 120 - 130 |

| Si-C(CH₃)₂ | ~-4 |

| Si-C(CH₃)₃ | ~26 |

| Si-C(CH₃)₃ | ~18 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₂₀ClNSi, the expected exact mass can be calculated.

Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of N-silylated indole derivatives often involves characteristic losses. A common fragmentation pathway is the loss of a tert-butyl group ([M-57]⁺), leading to a stable silylium (B1239981) ion. Other potential fragmentations include the cleavage of the Si-N bond and fragmentation of the indole ring itself. Analysis of these fragmentation patterns allows for the confirmation of the compound's structure. While specific mass spectra for this compound are not publicly available, chemical suppliers confirm its analysis by LC-MS or GC-MS.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 265 | Molecular Ion |

| [M+2]⁺ | 267 | Molecular Ion with ³⁷Cl |

| [M-CH₃]⁺ | 250 | Loss of a methyl group |

| [M-C(CH₃)₃]⁺ | 208 | Loss of a tert-butyl group |

| [C₈H₅ClN]⁺ | 150 | 4-Chloroindole fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, the absence of the N-H stretching vibration, which is typically observed around 3400 cm⁻¹ in the parent 4-chloroindole, is a key indicator of successful N-silylation. The spectrum will be characterized by C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹). Strong absorptions corresponding to the Si-C bonds of the tert-butyldimethylsilyl group are expected in the fingerprint region. The C-Cl stretching vibration will also be present at a lower wavenumber. While a specific spectrum for the title compound is not publicly available, data for related compounds like tert-butylchlorodimethylsilane shows characteristic Si-CH₃ and Si-C vibrations.

Interactive Data Table: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| Si-CH₃ Bending | 1250 |

| C-N Stretch | 1340 - 1380 |

| C-Cl Stretch | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic systems like indole, characteristic absorption bands are observed.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent 4-chloroindole, showing characteristic π-π* transitions of the indole chromophore. The NIST Chemistry WebBook provides a UV/Visible spectrum for indole itself, which shows absorption maxima around 220 nm and a broader band between 260 and 290 nm. The presence of the chloro substituent and the N-silyl group may cause slight shifts (bathochromic or hypsochromic) in the absorption maxima and changes in their intensities. Information from suppliers indicates that UV-Vis spectrophotometric analysis is available for this compound upon request.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~220 |

| π → π* | ~270-290 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is currently deposited in the Cambridge Structural Database, the crystal structure of the related compound, 4-(trimethylsilyl)indole, has been reported. This structure confirmed the position of the silyl group at the C-4 position of the indole ring. A crystallographic analysis of this compound would definitively confirm the N-silylation and provide precise measurements of the bond lengths and angles, including the C-Cl, Si-N, and Si-C bonds. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions. The compound is known to be a solid, making crystallographic studies feasible.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecules. For 4-Chloro-N-(tert-butyldimethylsilyl)indole, DFT calculations are instrumental in elucidating how the chloro and tert-butyldimethylsilyl (TBDMS) substituents modulate the electronic properties of the indole (B1671886) core.

Detailed research findings from DFT studies on substituted indoles reveal significant insights into their electronic nature. researchgate.netresearchgate.netrsc.org Calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. researchgate.net Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, providing an indication of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity.

In the case of this compound, the electron-withdrawing nature of the chlorine atom at the C4-position is expected to lower the energy of both the HOMO and LUMO, while the bulky, electron-donating N-silyl group influences the electron density on the pyrrole (B145914) ring. DFT studies on similar haloindoles and N-protected indoles have shown that such substitutions significantly impact the frontier molecular orbitals. nih.govchemrxiv.org The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Parameters for DFT Calculations on Indole Derivatives

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP, ωB97XD, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals. researchgate.netacs.org |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Task | Optimization + Frequency | To find and verify the minimum energy structure. |

This table is illustrative and based on common practices in computational chemistry for similar molecules.

Molecular Modeling and Docking Studies for Mechanistic Predictions

Molecular modeling and docking are computational techniques used to predict the preferred binding mode of a ligand to a receptor, typically a protein. nih.gov These studies are fundamental in drug discovery for predicting the interaction energy and binding affinity of a molecule with a biological target. For this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors where indole derivatives are known to be active, such as cyclooxygenase (COX) enzymes, kinases, or DNA gyrase. nih.govresearchgate.netfrontiersin.org

The process involves generating a 3D model of the ligand and docking it into the active site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) and is available from databases like the Protein Data Bank (PDB). aip.org Docking algorithms sample a large number of possible conformations and orientations of the ligand within the active site and score them based on a force field that estimates the binding energy. jocpr.com

Studies on various substituted indoles have successfully used molecular docking to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern binding. nih.govfrontiersin.orgaip.org For this compound, the chlorine atom could participate in halogen bonding, while the indole ring can form pi-stacking interactions with aromatic amino acid residues. The bulky TBDMS group would likely have significant steric influence on the possible binding poses. The results of such studies can guide the synthesis of more potent and selective analogs. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| COX-2 (e.g., 5IKR) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Sulfur |

| DNA Gyrase (e.g., 1KZN) | -9.2 | Asp73, Gly77, Arg76 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical yet representative data based on published docking studies of various indole derivatives to illustrate the type of information obtained. nih.govfrontiersin.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the mapping of entire reaction pathways, including the characterization of transition states and intermediates. researchgate.net For a substituted indole like this compound, these methods can be used to understand its reactivity in various organic transformations, such as electrophilic substitution, cross-coupling reactions, or cycloadditions. mdpi.com

By calculating the potential energy surface of a reaction, chemists can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism and explaining observed regioselectivity or stereoselectivity. researchgate.netnih.gov For instance, in palladium-catalyzed C-H functionalization reactions, DFT calculations have been used to elucidate the role of the catalyst, the directing group, and the nature of the C-H activation step (e.g., concerted metalation-deprotonation). nih.govbeilstein-journals.orgnih.gov

For this compound, computational studies could predict the most favorable site for further functionalization. While the C3 position of indole is typically the most nucleophilic, the presence of the bulky N-TBDMS group and the C4-chloro substituent will influence the regioselectivity. chim.it Computational elucidation can compare the energy barriers for substitution at different positions (e.g., C2, C5, C6, C7), providing a rationale for experimental outcomes and guiding the design of new synthetic routes. sciencedaily.com

Conformation Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the most significant conformational flexibility arises from the rotation of the large tert-butyldimethylsilyl (TBDMS) group around the N1-Si bond.

Conformational analysis of related N-substituted indoles and molecules with bulky substituents has shown that steric effects often dominate the conformational preferences. researchgate.netnih.gov In the case of this compound, computational analysis would likely reveal that the lowest energy conformers are those that minimize steric clash between the TBDMS group and the hydrogen atom at the C7 position of the indole ring. These preferred conformations can influence the molecule's crystal packing and its interaction with biological receptors. ethz.chnih.gov

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT methods can be used to predict various spectroscopic properties of molecules, providing a powerful tool for interpreting experimental data. For this compound, these calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov By combining ab initio molecular dynamics with NMR calculations, it is possible to account for the effects of molecular motion and intermolecular interactions, leading to more accurate predictions of chemical shifts. mdpi.comnih.govresearchgate.netwsu.edu Such calculations for this compound would help in the assignment of its complex ¹H and ¹³C NMR spectra.

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in experimental IR and Raman spectra. montclair.edu Comparing the calculated frequencies with experimental ones can confirm the structure of the synthesized compound. researchgate.net The effect of the chloro and TBDMS substituents on the characteristic vibrational modes of the indole ring can be systematically studied. nih.gov

Finally, Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net These calculations can help to understand the nature of the electronic transitions (e.g., π→π*) and how they are affected by substitution, such as the ¹Lₐ and ¹Lₑ transitions in the indole chromophore. chemrxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Chloro-N-(tert-butyldimethylsilyl)indole?

- Methodological Answer : The synthesis typically involves silylation of a pre-functionalized indole core. For example:

Indole Protection : React 4-chloroindole with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C), using a base like NaH or LiHMDS to deprotonate the indole nitrogen .

Workup : Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography (hexane/ethyl acetate).

- Key Data : Yields for analogous TBS-protected indoles range from 71% to 96% under optimized conditions .

Q. Why is tert-butyldimethylsilyl (TBS) protection critical for indole derivatives like this compound?

- Methodological Answer :

- Stability Enhancement : TBS protection prevents decomposition of electron-rich indoles during synthesis. For instance, unprotected fluoropyrroloindolines decompose upon isolation, while TBS-ethers remain stable .

- Steric Shielding : The bulky TBS group mitigates undesired side reactions (e.g., electrophilic substitution) during subsequent functionalization .

Q. What analytical techniques are essential for characterizing intermediates in this compound’s synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm silylation (e.g., δ ~0.6 ppm for TBS methyl groups in ¹H NMR) and indole substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formulas (e.g., [M+H]⁺ for C₁₆H₂₅ClNSi) .

- Chromatography : HPLC or GC-MS monitors reaction progress and purity, especially for diastereomeric mixtures .

Advanced Research Questions

Q. How can researchers resolve diastereomers formed during the synthesis of TBS-protected indole derivatives?

- Methodological Answer :

- Chromatographic Separation : Use silica gel flash chromatography with hexane/ethyl acetate gradients. For example, syn-cis/anti-cis diastereomers of TBS-protected fluoropyrroloindolines were separated with a 1.8:1 ratio .

- Crystallization : Attempt crystallization from hexane/CH₂Cl₂, though some TBS-indoles resist crystallization due to steric hindrance .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Avoid protic solvents (e.g., MeOH) and strong acids (e.g., TFA), which cleave the TBS group. Use buffered aqueous workups (pH 7–8) .

- Oxidative Conditions : Replace peroxides with milder oxidants (e.g., MnO₂) to prevent desilylation. Stability tests show <5% degradation over 24 hours in THF at 25°C .

Q. How do computational studies aid in predicting reactivity patterns for this compound?

- Methodological Answer :

- DFT Calculations : Model electrophilic substitution at C-3 or C-5 positions using Gaussian08. Studies on analogous TBS-indoles reveal reduced electron density at C-3 due to TBS steric effects, directing reactivity to C-5 .

- Molecular Dynamics : Simulate steric interactions during cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Critical Analysis of Contradictions

- Diastereomer Ratios : reports a 1.8:1 syn-cis/anti-cis ratio for fluoropyrroloindolines, while observes near-equimolar mixtures for silylated indoles. This discrepancy suggests substrate-dependent stereochemical outcomes, necessitating case-by-case optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.